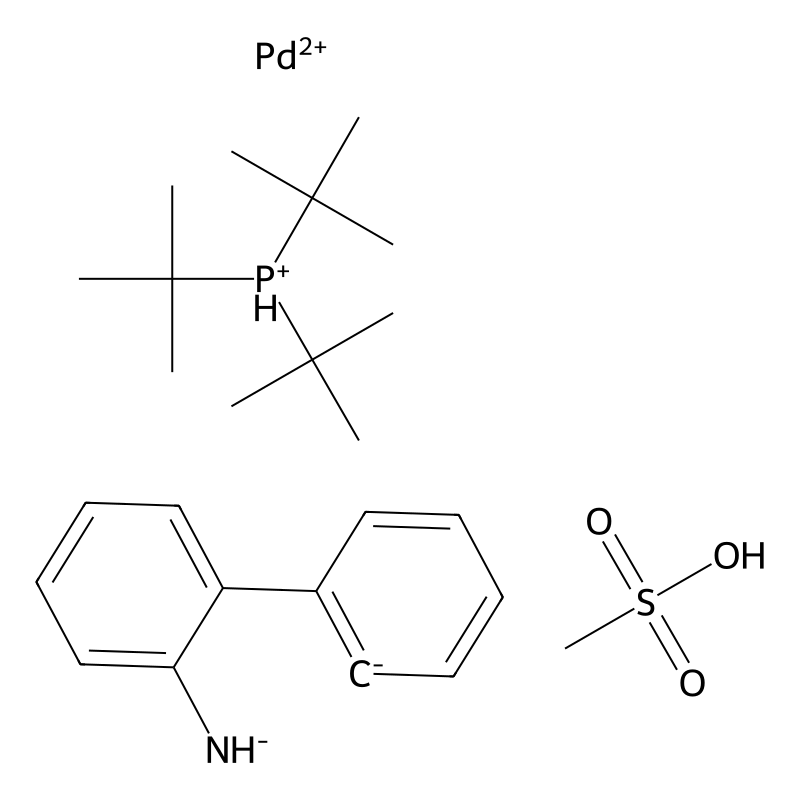Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Cross-Coupling Reactions:
P(t-Bu)3 Pd G3 is a particularly effective catalyst for cross-coupling reactions, which form carbon-carbon bonds between two different organic molecules. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].
Studies have shown P(t-Bu)3 Pd G3 to be particularly efficient in Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings due to its bulky tri-tert-butyl phosphine ligands. These ligands help to sterically hinder the palladium center, making it more selective for desired products [].
Hydrogenation Reactions:
P(t-Bu)3 Pd G3 can also be used as a catalyst for hydrogenation reactions, which involve the addition of hydrogen atoms to an unsaturated organic molecule. This process is valuable for converting alkenes (double bonds) and alkynes (triple bonds) into alkanes (single bonds) [].
The bulky nature of the tri-tert-butyl phosphine ligands in P(t-Bu)3 Pd G3 can influence the regioselectivity of hydrogenation reactions, meaning it can control the position at which the hydrogen atoms are added to the molecule [].
Methanesulfonic acid, also known as methylsulfonic acid, is an organosulfur compound with the molecular formula . It is the simplest alkanesulfonic acid and appears as a colorless liquid or white solid, depending on temperature. Methanesulfonic acid is hygroscopic, highly soluble in water and polar solvents, and exhibits strong acidic properties, making it useful in various industrial applications. Its acidity and non-oxidizing nature distinguish it from other strong acids like sulfuric acid, allowing for safer handling in laboratory and industrial settings .
Example Reactions:- Esterification:
- Formation of Mesylates:
Several methods exist for synthesizing methanesulfonic acid:
- Classical Synthesis: Historically, methanesulfonic acid was synthesized by reacting methane with sulfur trioxide under high temperatures (200–325 °C) using a mercury catalyst .
- Electrochemical Synthesis: A novel method involves the electrochemical oxidation of methane using a boron-doped diamond anode, which allows for the production of methanesulfonic acid under milder conditions compared to classical methods .
- Direct Reaction: Recent advancements have led to a method where methane reacts with oleum at moderate temperatures (around 50 °C) in the presence of a potassium persulfate initiator to yield methanesulfonic acid more efficiently .
Methanesulfonic acid is utilized across various industries due to its unique properties:
- Catalyst in Organic Synthesis: It serves as an effective catalyst for reactions like esterification and sulfonation.
- Pharmaceutical Industry: Used in drug formulation and as a solvent for active pharmaceutical ingredients.
- Electroplating and Microelectronics: Its low volatility and high solubility make it suitable for applications requiring stable acidic conditions.
- Cleaning Agents: Employed in formulations that require strong acidity without the risks associated with more volatile acids .
Research on the interactions of methanesulfonic acid with various reagents has shown its ability to form stable complexes with metal ions, enhancing their solubility compared to other acids like hydrochloric or sulfuric acids. This property is particularly beneficial in catalysis and metal salt applications . Studies also indicate that methanesulfonic acid does not form complexes that could hinder catalytic processes, making it a versatile choice for many
Methanesulfonic acid has several related compounds that share similar properties but differ in structure or application:
| Compound | Formula | Properties/Uses |
|---|---|---|
| p-Toluenesulfonic Acid | Solid at room temperature; used as a reagent in organic synthesis. | |
| Ethyl Methanesulfonate | Used as an alkylating agent; enhances solubility of compounds. | |
| Dimethyl Sulfoxide | Solvent with biological activity; used in pharmaceuticals and research. |
Uniqueness of Methanesulfonic Acid
Methanesulfonic acid stands out due to its liquid state at room temperature, strong acidity without oxidizing properties, and versatility as a solvent and catalyst. Its ability to dissolve a wide range of metal salts further enhances its utility compared to similar compounds .







